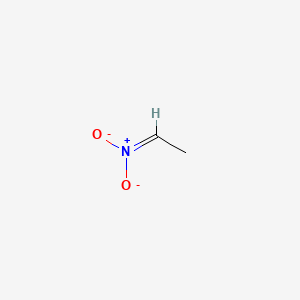

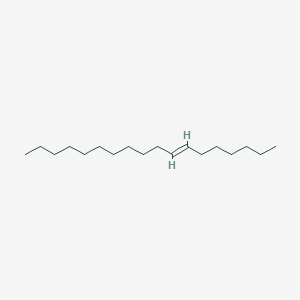

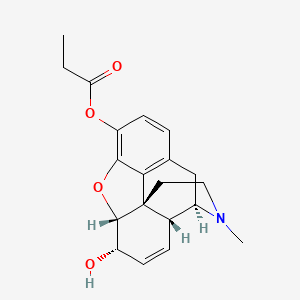

![molecular formula C17H18N2 B1234289 反式-2-[3-(4-叔丁基苯基)-2-甲基-2-丙烯基]丙二腈 CAS No. 300364-84-5](/img/structure/B1234289.png)

反式-2-[3-(4-叔丁基苯基)-2-甲基-2-丙烯基]丙二腈

描述

Trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile is a dinitrile that is tert-butylbenzene in which the hydrogen at the para- position is substituted by a 4,4-dicyano-2-methylbuta-1,3-dien-1-yl group (the trans isomer). It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. It has a role as a MALDI matrix material.

科学研究应用

基质辅助激光解吸电离质谱 (MALDI) 中的基质

DCTB 在基质辅助激光解吸电离 (MALDI) 质谱中用作基质 。MALDI 是一种软电离技术,用于质谱分析,可以分析生物分子(如蛋白质、肽和糖)以及大型有机分子(如聚合物、树枝状大分子和其他大分子),这些分子在通过更传统的电离方法电离时往往会非常脆弱并发生断裂。

发光锇配合物成像

已制备一种发光锇 (II) 联吡啶配合物,并将其与八精氨酸(一种细胞穿透肽)偶联 。这表明 DCTB 可用于制备用于活细胞成像的发光配合物。

安全和危害

When handling DCTB, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area . It is classified as Acute Tox. 4 for dermal, inhalation, and oral routes .

生化分析

Biochemical Properties

trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is involved in various biochemical reactions due to its ability to facilitate the ionization of biomolecules in MALDI-MS . It interacts with a range of enzymes, proteins, and other biomolecules by forming a matrix that absorbs laser energy and transfers it to the analytes. This interaction is primarily physical, involving the absorption of UV or IR wavelengths, which assists in the ionization of the compound being studied .

Cellular Effects

The effects of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile on cells and cellular processes are largely indirect, as its primary function is to serve as a matrix in MALDI-MS . Its presence can influence cell function by facilitating the detection and analysis of cellular components, thereby aiding in the study of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile exerts its effects through its role as a MALDI matrix material . It absorbs laser energy and transfers it to the analytes, causing their ionization. This process involves the formation of a crystalline matrix that efficiently absorbs UV or IR wavelengths, enabling the ionization of the compound being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile can change over time due to factors such as stability and degradation . The compound is known for its stability, but prolonged exposure to certain conditions may lead to degradation, affecting its efficiency as a MALDI matrix . Long-term studies have shown that its effectiveness in facilitating ionization remains consistent over time, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile in animal models have not been extensively studied, as its primary use is in MALDI-MS . It is important to consider potential toxic or adverse effects at high doses. Studies on similar compounds suggest that careful dosage control is necessary to avoid any negative impacts on animal health .

Metabolic Pathways

trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is not directly involved in metabolic pathways, as its primary function is as a MALDI matrix . Its interaction with enzymes and cofactors during the ionization process can provide valuable insights into metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is transported and distributed primarily through its role as a MALDI matrix . It interacts with transporters and binding proteins to facilitate its localization and accumulation in specific areas where ionization is required .

Subcellular Localization

The subcellular localization of trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile is determined by its function as a MALDI matrix . It is directed to specific compartments or organelles where ionization of analytes is needed. This localization is influenced by targeting signals and post-translational modifications that ensure its proper function within the cell .

属性

IUPAC Name |

2-[(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-13(10-15(11-18)12-19)9-14-5-7-16(8-6-14)17(2,3)4/h5-10H,1-4H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIASAVWSBWJWBR-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)C(C)(C)C)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300364-84-5 | |

| Record name | trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) a suitable matrix for MALDI-MS analysis of sensitive compounds?

A: DCTB excels in MALDI-MS due to its ability to promote electron-transfer ionization []. This mechanism is particularly gentle, minimizing fragmentation and enabling the analysis of fragile molecules like fullerenes [, , ], organometallic compounds [], and nanoparticles [, ].

Q2: Can you elaborate on the advantages of using DCTB over other matrices for analyzing specific compound classes?

A: DCTB demonstrates superior performance compared to traditional matrices like sulfur or 9-nitroanthracene when analyzing fluorofullerenes. Its ability to fine-tune the in-plume thermodynamics minimizes unwanted electron-transfer reactions, allowing accurate mass determination of mixtures with varying electron affinities []. Similarly, DCTB outperforms other matrices when studying rotaxane dendrimers [] and various analytes including PAHs, porphyrins, and gold nanoparticles [].

Q3: How does the solvent system used with DCTB impact the analysis of organometallic compounds?

A: Research highlights the critical role of the analyte/matrix solvent mixture when using DCTB for analyzing organometallic compounds []. The choice of solvent directly influences the ionization efficiency and the quality of mass spectra obtained.

Q4: Can DCTB be used for imaging mass spectrometry (MSI)?

A: Yes, DCTB has been successfully employed in MALDI-MSI to visualize the distribution of compounds within biological tissues. For example, it enabled the mapping of rotaxane dendrimers in mice spleens, providing insights into their distribution and stability in vivo []. Similarly, DCTB facilitated the spatial distribution analysis of mescaline in Lophophora williamsii, a succulent plant [].

Q5: What are the key considerations for sample preparation when using DCTB in MALDI-MS?

A: Successful MALDI-MS analysis relies heavily on proper sample preparation. For water-rich plant samples like Lophophora williamsii, low-temperature storage and specific sectioning methods were crucial for preserving analyte integrity and obtaining accurate spatial distribution data [].

Q6: How does the laser intensity affect the fragmentation of analytes when using DCTB?

A: Laser intensity plays a critical role in fragmentation control. Using Au25(SCH2CH2Ph)18 nanoparticles as a model, researchers demonstrated that while threshold laser intensities with DCTB allow intact molecular ion observation, increased intensities induce fragmentation, primarily through the loss of AuL units [].

Q7: What alternatives to DCTB exist for UV-MALDI-MS, and how do they compare?

A: α-Cyanophenylenevinylene (α-CNPV) derivatives are emerging as promising alternatives to DCTB in UV-MALDI-MS, particularly for electron-transfer ionization. These synthetically tunable compounds offer advantages like higher vacuum stability and broader analyte coverage. α-CNPV-CH3, for instance, outperformed DCTB in analyzing petroporphyrins, conjugated polymers, and fullerene derivatives [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

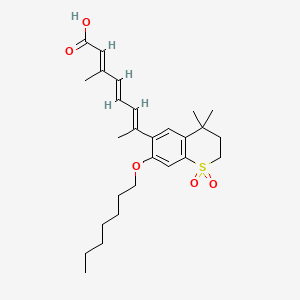

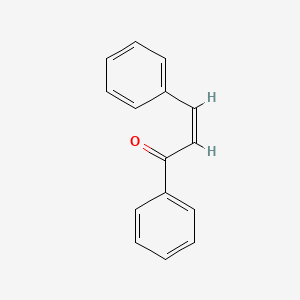

![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)

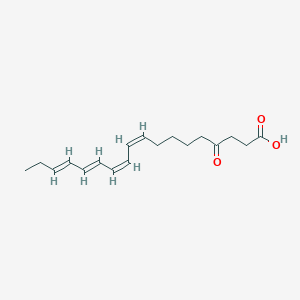

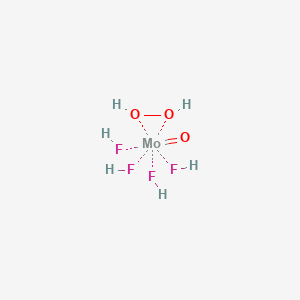

![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)

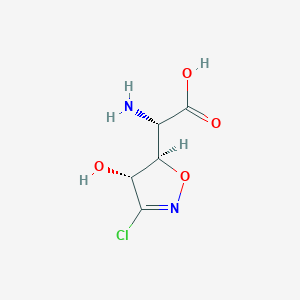

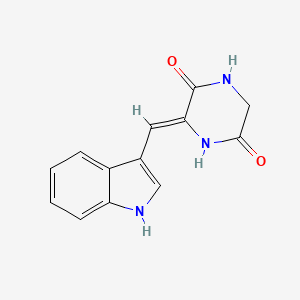

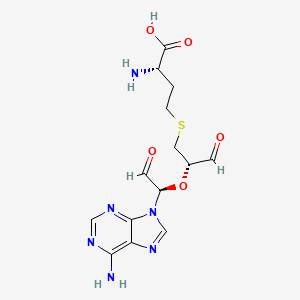

![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)

![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)